molecular formula C16H15NO2 B6617185 1-(4-Methoxybenzoyl)indoline CAS No. 211576-31-7

1-(4-Methoxybenzoyl)indoline

Cat. No.: B6617185
CAS No.: 211576-31-7
M. Wt: 253.29 g/mol
InChI Key: BKVLAIOVJPRAHY-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzoyl)indoline is an organic compound that belongs to the class of indoline derivatives Indoline is a bicyclic structure consisting of a benzene ring fused with a five-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxybenzoyl)indoline can be synthesized through several methods. One common approach involves the condensation reaction of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal, followed by heating to induce cyclization and form the indoline structure . Another method involves the cyclization rearrangement of N-arylsulfonyl-2-β,γ-unsaturated olefin-substituted aniline using visible light and metal complex catalysis .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxybenzoyl)indoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indoline structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Anticancer Activity

The compound has been explored for its cytotoxic properties against various cancer cell lines. Research indicates that derivatives of indoline, including those with methoxybenzoyl substituents, exhibit enhanced cytotoxicity against human tumor cell lines. For instance, studies have shown that the introduction of a methoxybenzyl group into indoline derivatives can significantly improve their anticancer activity. The structure-activity relationship (SAR) studies highlight that the 4-methoxybenzyl group is particularly effective in increasing cytotoxicity against cancer cells such as MCF7 (breast cancer) and A431 (skin cancer) cells .

Structure-Activity Relationship Studies

Research has focused on understanding how structural modifications of indoline derivatives affect their biological activity. The introduction of various substituents at different positions on the indoline core has been systematically studied to optimize their potency as anticancer agents. For example, the presence of halogenated groups or different acyl moieties has been shown to enhance the inhibitory activity against CA IX and CA XII, making these derivatives promising candidates for further development .

Table 1: Cytotoxicity of Indoline Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Notes
1-(4-Methoxybenzoyl)indolineMCF712.9Moderate activity under hypoxia
5-Chloro-1-(4-methoxybenzyl)-indolineA43144Inhibits CA IX expression
Indoline-5-sulfonamide derivativeK562>50Low activity against multidrug-resistant cells

These findings suggest that while some compounds exhibit potent activity, others may require further optimization to enhance their efficacy against resistant cancer cell lines.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzoyl)indoline involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. For instance, indole derivatives are known to interact with neurotransmitter receptors, influencing neurological processes . Additionally, the compound’s ability to undergo cycloaddition reactions makes it a versatile building block in the synthesis of biologically active molecules .

Comparison with Similar Compounds

  • Indole-3-acetic acid
  • Tryptophan
  • Indole-3-carbinol

Biological Activity

Overview

1-(4-Methoxybenzoyl)indoline is an organic compound belonging to the indoline derivatives, which are characterized by a bicyclic structure that includes a benzene ring fused with a nitrogen-containing five-membered ring. This compound has garnered attention for its diverse biological activities, including potential applications in cancer treatment and other therapeutic areas.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound's structure allows it to bind to various receptors and enzymes, modulating their activity. For example, indole derivatives, including this compound, are known to influence neurotransmitter receptors, which can impact neurological processes and potentially provide therapeutic benefits in neurodegenerative diseases.

Anticancer Properties

Recent studies have highlighted the anticancer potential of indoline derivatives. For instance, a series of synthesized indoline-5-sulfonamides, which include this compound as a core structure, demonstrated significant inhibitory activity against tumor-associated carbonic anhydrases (CA IX and CA XII). The most potent compound in this series exhibited a half-maximal inhibitory concentration (IC50) of 12.9 µM against MCF7 breast cancer cells under hypoxic conditions, suggesting that this compound may play a role in overcoming chemoresistance in cancer therapy .

Biological Activity Summary Table

Biological Activity Description IC50/Effect
Anticancer Activity Inhibits growth of cancer cells; interacts with CA IX and CA XIIIC50 = 12.9 µM (MCF7 cells)
Antiviral Properties Potential antiviral effects observed in preliminary studiesNot quantified
Anti-inflammatory Effects Modulates inflammatory pathways; further research neededNot quantified
Neurotransmitter Interaction Influences receptor activity in neurological pathwaysNot quantified

Case Studies

Several case studies have explored the effects of indoline derivatives on various cancer cell lines:

  • MCF7 Breast Cancer Cells : Indoline-5-sulfonamides demonstrated a moderate antiproliferative effect under both normoxic and hypoxic conditions. The study indicated that these compounds could maintain their activity even when oxygen levels were low, a common challenge in cancer treatment .
  • Leukemia Cell Lines : A study examined the effects of various indoline derivatives on K562 leukemia cells. Among the tested compounds, only specific derivatives showed significant activity at concentrations around 10 µM, indicating selective efficacy against certain types of cancer .
  • Skin Cancer Cells : In A431 skin cancer cells, treatment with indoline-5-sulfonamides not only inhibited cell growth but also affected the expression of hypoxia-related proteins like CA IX, suggesting a dual mechanism of action involving both direct inhibition and modulation of expression pathways .

Properties

IUPAC Name

2,3-dihydroindol-1-yl-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-19-14-8-6-13(7-9-14)16(18)17-11-10-12-4-2-3-5-15(12)17/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVLAIOVJPRAHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401212066
Record name (2,3-Dihydro-1H-indol-1-yl)(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401212066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211576-31-7
Record name (2,3-Dihydro-1H-indol-1-yl)(4-methoxyphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=211576-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,3-Dihydro-1H-indol-1-yl)(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401212066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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